molecular formula C₂₃H₂₂ClF₃O₃ B1141379 Hydroxy-Bifenthrin CAS No. 146726-17-2

Hydroxy-Bifenthrin

Cat. No. B1141379
M. Wt: 438.87
InChI Key:
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Description

Hydroxy-Bifenthrin is a derivative of Bifenthrin, which is a chiral synthetic pyrethroid insecticide . It has been commonly used for agricultural and domestic pest control over the past decades . Due to its widespread application, residues of bifenthrin have been frequently detected in environmental media, residential areas, and biota .


Molecular Structure Analysis

Bifenthrin is a chiral compound, meaning it has different enantiomers which can have different effects . It is found in two enantiomers: 1S-cis-bifenthrin and 1R-cis-bifenthrin . The specific molecular structure of Hydroxy-Bifenthrin is not explicitly mentioned in the sources.


Physical And Chemical Properties Analysis

Bifenthrin is poorly soluble in water and often remains in soil . Its residual half-life in soil is between 7 days and 8 months, depending on the soil type . It is a white, waxy solid with a faint sweet smell .

Scientific Research Applications

  • Bifenthrin's Impact on Estrogenic and Dopaminergic Pathways : Bifenthrin exposure has shown significant effects on the estrogenic and dopaminergic pathways in zebrafish embryos and juveniles. It may disrupt the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered estrogen receptor expression and changes in dopamine regulation, indicating life-stage-dependent toxicity in developing fish (Bertotto et al., 2018).

  • Effects on Juvenile Rainbow Trout : In juvenile rainbow trout, bifenthrin exposure was associated with changes in the dopaminergic signaling pathway, affecting estrogen levels and the expression of various genes involved in estrogen biosynthesis (Crago & Schlenk, 2015).

  • Role of P450 Metabolism in Estrogenic Activity of Bifenthrin in Fish : The study showed that bifenthrin's in vivo estrogenicity in fish may be primarily due to its metabolites, suggesting the importance of metabolite formation in understanding bifenthrin's effects on endocrine systems (DeGroot & Brander, 2014).

  • Metabolism of Bifenthrin in Rat and Human Hepatic Microsomes : Research indicated significant species and age-dependent differences in the metabolism of bifenthrin in rat and human hepatic microsomes, suggesting a need to consider these factors in risk assessment (Nallani et al., 2018).

  • Dissipation and Quantification of Bifenthrin in Agriculture : A study on the dissipation behavior of bifenthrin in crops showed rapid degradation and developed a method for its quantification, indicating its safety in terms of human consumption at harvest times (Chaudhary et al., 2022).

  • Bifenthrin's Impact on Fish Immune System : Exposure to bifenthrin in Nile tilapia fish significantly affected their immune response, growth performance, and resistance to infection, indicating immunomodulatory effects of the insecticide (Farag et al., 2021).

  • Bifenthrin Resistance and Detoxification Enzyme Activities : The development of resistance to bifenthrin in certain insect populations was observed, alongside changes in detoxification enzyme activities, highlighting the evolving challenge of pesticide resistance (Bilal et al., 2018).

  • Neurological Alterations and Anxiety-Like Behavior in Rats : Bifenthrin exposure in rats led to increased anxiety-like behavior, oxidative stress, and neuroinflammation, suggesting potential risks in neurodevelopment and behavior (Gargouri et al., 2018).

Safety And Hazards

Bifenthrin exhibits high acute lethal toxicity to aquatic species, and it is the primary contributor to the toxicity of insecticides in waters . It can also cause sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine-disrupting effects . It’s also very highly toxic to bees .

properties

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1R,2R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKJIJMVYASMB-PDTAEHFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H]([C@@]3(C)CO)/C=C(/C(F)(F)F)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-Bifenthrin

Citations

For This Compound
28
Citations
BC DeGroot, SM Brander - Aquatic toxicology, 2014 - Elsevier
… beryllina to 10 ng/l bifenthrin, 10 ng/l of 4-hydroxy bifenthrin, and to a mixture of 10 ng/l … It was therefore hypothesized that while both 4-hydroxy bifenthrin and bifenthrin alone would …
Number of citations: 40 www.sciencedirect.com
I Mukherjee, R Singh, JN Govil - Bulletin of environmental contamination …, 2010 - Springer
… degradation is hydrolysis into 4′-hydroxy bifenthrin (Fecko 1999). Minor … hydroxy bifenthrin. In soils, the major degradation pathway involves the formation of 4′-hydroxy bifenthrin …
Number of citations: 34 link.springer.com
Y Yang, N Wu, C Wang - Environmental Chemistry Letters, 2018 - Springer
… The major metabolites of bifenthrin in biota have been identified to be 4′-hydroxy bifenthrin via hydrolysis reaction and other metabolites such as biphenyl acid, biphenyl alcohol and [3,…
Number of citations: 54 link.springer.com
GC Nallani, A Chandrasekaran, K Kassahun… - Toxicology and Applied …, 2018 - Elsevier
… Bifenthrin, a pyrethroid insecticide, undergoes oxidative metabolism leading to the formation of 4′-hydroxy-bifenthrin (4′-OH-BIF) and hydrolysis leading to the formation of TFP acid …
Number of citations: 13 www.sciencedirect.com
TM Đorđević, SS Šiler‐Marinković… - Journal of the …, 2013 - Wiley Online Library
… hydrolysis to 4′-hydroxy bifenthrin, while minor degradation … , ie hydrolysis to 4′-hydroxy bifenthrin does not appear as a … , with 4′-hydroxy bifenthrin as the major metabolite, is also …
Number of citations: 39 onlinelibrary.wiley.com
J Crago, D Schlenk - Aquatic Toxicology, 2015 - Elsevier
… Recent studies have indicated that 4-hydroxy bifenthrin, a putative metabolite of bifenthrin, … While this does not rule out biotransformation to 4-hydroxy bifenthrin as a potential …
Number of citations: 58 www.sciencedirect.com
I Edwards - 2020 - egrove.olemiss.edu
… 4-hydroxy bifenthrin has been tentatively supported to drive enhanced estrogenicity in vivo at environmentally relevant concentrations14. When the 4’-hydroxy bifenthrin metabolite was …
Number of citations: 0 egrove.olemiss.edu
SM Brander, KM Jeffries, BJ Cole, BM DeCourten… - Aquatic Toxicology, 2016 - Elsevier
… Previous research on bifenthrin and its most common metabolite in fishes, 4-hydroxy bifenthrin, has shown that these compounds interact with estrogen receptors and alter outcomes …
Number of citations: 78 www.sciencedirect.com
JT Magnuson, D Schlenk - Environmental Contaminants and Endocrine …, 2023 - Elsevier
… to 4-hydroxy bifenthrin as treatment with a cytochrome P450 inhibitor diminished the estrogenic activity of bifenthrin and treatment of fish with 4-hydroxy bifenthrin enhanced estrogen [20…
Number of citations: 0 www.sciencedirect.com
O Pylak-Piwko… - BMC …, 2021 - bmcpharmacoltoxicol.biomedcentral …
… Bifenthrin undergoes oxidative metabolism leading to the formation of 4′-hydroxy-bifenthrin and hydrolysis hepatic microsomes in rodents as well as in humans [20, 21]. In our study …

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